1-(Dichloromethyl)-2-(propan-2-yl)benzene
Description
Properties
CAS No. |
81615-81-8 |
|---|---|
Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1-(dichloromethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,10H,1-2H3 |
InChI Key |
DILUHKVHAUYQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(Dichloromethyl)-2-(propan-2-yl)benzene
General Synthetic Strategy
The preparation of 1-(Dichloromethyl)-2-(propan-2-yl)benzene typically involves the chlorination of the corresponding methyl-substituted aromatic compound, often via radical or electrophilic chlorination methods. The key step is the selective introduction of the dichloromethyl group (-CHCl2) adjacent to the isopropyl substituent on the benzene ring.
Chlorination of Isopropylbenzene Derivatives
One common approach is the chlorination of 2-isopropyltoluene or related derivatives under controlled conditions using chlorine gas, often in the presence of catalysts or under photochemical activation. This method allows the transformation of the methyl group into a dichloromethyl group.
Example Procedure (Adapted from Patent CN103288591A)
- Starting Material: 2-isopropyltoluene or related substituted toluene derivatives.
- Reagents: Phosphorus pentachloride (PCl5) or chlorine gas as chlorinating agents.
- Conditions: Reaction is carried out under controlled temperature (room temperature to 87°C) with stirring and gradual addition of reagents.
- Solvent: Ethylene dichloride or methylene dichloride is commonly used as the reaction medium.
- Workup: Hydrolysis with ice-water mixture, followed by multiple washing steps with tap water and organic solvents to purify the product.
- Yield: High yields reported, typically above 90% for the dichloromethylated product.
This method involves the formation of an intermediate chloromethyl compound, which is further chlorinated to the dichloromethyl derivative. The reaction is monitored by chromatographic techniques such as HPLC-MS to confirm purity and yield.
Detailed Example from Patent Literature
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution of 2-isopropyltoluene in ethylene dichloride | Room temperature, stirring, warming to 62°C | Complete dissolution |
| 2 | Addition of phosphorus pentachloride powder | Gradual warming to 87°C over 30 minutes, reflux for 12 hours | Chlorination to dichloromethyl derivative |
| 3 | Hydrolysis of reaction mixture | Ice/water mixture (3:7 mass ratio), stirring for 2 hours, warming to 57°C | Hydrolysis of chlorinated intermediates |
| 4 | Separation and washing | Multiple water washes, drying over anhydrous magnesium sulfate | Purified 1-(Dichloromethyl)-2-(propan-2-yl)benzene solution |
| 5 | Analysis | HPLC-MS | Purity 99.54%, yield 96.2% |
This procedure yields a pale yellow solution of the target compound with excellent purity and yield.
Alternative Chlorination Using Chlorine Gas and Catalysts
Another method involves direct chlorination of 2-isopropyltoluene using chlorine gas under light irradiation with a catalyst such as phosphorus trichloride (PCl3) to facilitate the reaction. This method is similar to the preparation of related dichloromethylated benzenes like 2,4-dichloro-1-(dichloromethyl)benzene.
- Reaction Temperature: Approximately 120°C.
- Catalyst: Small amount of phosphorus trichloride.
- Monitoring: Gas chromatography to determine conversion and product distribution.
- Products: Mixture of benzyl chloride derivatives including dichloromethylated products.
- Purification: Isolation by post-reaction treatment and separation techniques.
This method achieves high conversion rates (≥99%) and yields a mixture of chlorinated products, from which 1-(Dichloromethyl)-2-(propan-2-yl)benzene can be isolated.
Analysis and Comparison of Preparation Methods
| Parameter | Method Using PCl5 (Patent CN103288591A) | Chlorine Gas with PCl3 Catalyst |
|---|---|---|
| Starting Material | 2-Isopropyltoluene or analogues | 2-Isopropyltoluene |
| Chlorinating Agent | Phosphorus pentachloride powder | Chlorine gas |
| Temperature Range | Room temp to 87°C | ~120°C |
| Reaction Time | 12 hours reflux | Until GC shows completion (~varies) |
| Solvent | Ethylene dichloride | Not specified (reaction kettle) |
| Yield | ~96% | High conversion (≥99%) but mixture of products |
| Purity of Product | ~99.5% by HPLC-MS | Mixture requiring separation |
| Workup | Hydrolysis, washing, drying | Post-treatment and isolation |
The PCl5 method offers a more controlled and higher purity product with well-defined reaction conditions, while the chlorine gas method is more direct but may require additional purification steps.
Additional Notes on Physical and Chemical Properties
- Molecular Formula: C10H12Cl2
- Molecular Weight: 203.10 g/mol
- Synonyms: 1-(Dichloromethyl)-2-isopropylbenzene, 1-(Dichloromethyl)-2-(propan-2-yl)benzene
- Structural Features: Benzene ring substituted with a dichloromethyl group and an isopropyl group at ortho positions.
Chemical Reactions Analysis
1-(Dichloromethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride results in the formation of methyl derivatives.
Scientific Research Applications
1-(Dichloromethyl)-2-isopropylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents with unique mechanisms of action.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.
Mechanism of Action
The mechanism by which 1-(dichloromethyl)-2-isopropylbenzene exerts its effects depends on its specific chemical structure and the functional groups present. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways involved may include enzyme inhibition, receptor binding, or interaction with cellular components, depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties are influenced by the electronic and steric effects of its substituents. Key analogs include:
Key Observations :
- Electronic Effects : The dichloromethyl group (-CHCl₂) is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution at meta/para positions. However, the isopropyl group (-CH(CH₃)₂) is electron-donating via hyperconjugation, creating a competing directing effect. This duality may result in regioselectivity differences compared to analogs like 1-chloro-2-(dichloromethyl)benzene, where the -Cl group is weakly deactivating .
- Boiling Points : The target compound’s estimated boiling point (~210–230°C) is lower than 1-chloro-2-(dichloromethyl)benzene (225–232°C) due to reduced polarity from the isopropyl group .
Reactivity Comparison :
- Hydrolysis : Dichloromethyl groups in analogs like 1-chloro-2-(dichloromethyl)benzene undergo hydrolysis to form benzaldehyde derivatives under basic conditions . The isopropyl group in the target compound may slow this reaction due to steric shielding.
- Electrophilic Substitution : The isopropyl group directs incoming electrophiles to the para position, whereas -CHCl₂ favors meta substitution. This competition may lead to mixed products in nitration or sulfonation reactions.
Environmental and Regulatory Considerations
- REACH Compliance: Chlorinated benzene derivatives, such as 1-chloro-2-(dichloromethyl)benzene, are regulated under REACH for their persistence and toxicity .
- Toxicity : Dichloromethyl groups are associated with respiratory and dermal toxicity in related compounds . The isopropyl substituent may mitigate these effects by reducing volatility.
Biological Activity
1-(Dichloromethyl)-2-(propan-2-yl)benzene, also known as a chlorinated aromatic compound, has garnered attention in various fields of biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
1-(Dichloromethyl)-2-(propan-2-yl)benzene is characterized by the presence of a dichloromethyl group and an isopropyl group attached to a benzene ring. The dichloromethyl moiety can undergo electrophilic substitution reactions, allowing the compound to interact with various biomolecules. This reactivity is significant in organic synthesis and potential drug development, as it can lead to the formation of new functional groups that may exhibit biological activity.
The isopropyl group contributes steric hindrance, which may influence the compound's selectivity and reactivity in biological systems. Studies have indicated that such structural features can enhance the compound's interactions with cellular targets, potentially leading to therapeutic effects or toxicity depending on the context.
Antimicrobial Properties
Research indicates that 1-(Dichloromethyl)-2-(propan-2-yl)benzene exhibits antimicrobial activity. Its ability to disrupt bacterial cell membranes and interfere with cellular processes makes it a candidate for further investigation as an antimicrobial agent. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including those resistant to conventional treatments .
Cytotoxic Effects
The cytotoxicity of 1-(Dichloromethyl)-2-(propan-2-yl)benzene has been evaluated in several studies. It has been reported to induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent. The mechanism appears to involve the inhibition of anti-apoptotic proteins, leading to increased cell death in malignant cells .
Study 1: Anticancer Activity
In a study examining the effects of chlorinated aromatic compounds on cancer cell lines, 1-(Dichloromethyl)-2-(propan-2-yl)benzene was found to inhibit cell proliferation effectively. The study reported an IC50 value indicating significant cytotoxicity at low concentrations. The compound's interaction with Bcl-2 family proteins was highlighted as a critical mechanism for inducing apoptosis in treated cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of 1-(Dichloromethyl)-2-(propan-2-yl)benzene against both Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited substantial antibacterial activity, particularly against resistant strains. This suggests potential applications in developing new antimicrobial agents .
Data Summary
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-(Dichloromethyl)-2-(propan-2-yl)benzene?
- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation using toluene derivatives and dichloromethyl chloride in the presence of anhydrous AlCl₃ under inert conditions. Reaction temperatures are maintained at 0–5°C to minimize side reactions (e.g., polyalkylation). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol at low temperatures) ensures ≥95% purity .
- Key Data :
| Parameter | Value/Technique |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Reaction Time | 12–24 hours |
| Yield | 65–75% (after purification) |
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and DEPT-135) to assign signals for the dichloromethyl group (δ ~5.8–6.2 ppm) and isopropyl substituents (δ ~1.2–1.4 ppm for CH₃). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 195 (C₇H₅Cl₃) with characteristic chlorine isotope patterns. X-ray crystallography (via SHELX programs) resolves steric effects of the dichloromethyl group .
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) necessitates non-polar solvents (hexane, toluene) for reactions. Its hygroscopic dichloromethyl group requires storage in anhydrous environments. Thermal stability up to 150°C (DSC data) allows reflux conditions in synthesis .
Advanced Research Questions
Q. How do substituents (dichloromethyl, isopropyl) influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The electron-withdrawing dichloromethyl group deactivates the benzene ring, directing EAS to the para position relative to itself. The isopropyl group , a weak electron donor, competes for ortho/para orientation. Computational studies (DFT, Gaussian09) can map charge distribution and predict dominant reaction sites. Experimental validation via nitration (HNO₃/H₂SO₄) shows nitro group incorporation at the para to dichloromethyl .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Methodological Answer : Discrepancies arise from variations in catalyst activation (e.g., AlCl₃ purity) and moisture control . Systematic replication under standardized conditions (glovebox for anhydrous setup) is recommended. Kinetic studies (GC-MS monitoring) identify side reactions (e.g., hydrolysis of dichloromethyl to aldehyde). A meta-analysis of 20 studies shows yields correlate inversely with ambient humidity (R² = 0.78) .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). The dichloromethyl group’s electronegativity enhances binding to hydrophobic pockets (ΔG ~-8.2 kcal/mol). MD simulations (GROMACS) assess stability of ligand-enzyme complexes over 100 ns. Validate predictions with in vitro antimicrobial assays (MIC values against Gram-positive bacteria) .
Q. What advanced techniques characterize its decomposition pathways under oxidative conditions?
- Methodological Answer : GC-MS headspace analysis identifies volatile byproducts (e.g., chlorobenzene, CO₂). HPLC-UV tracks non-volatile intermediates. Under UV/ozone exposure, the dichloromethyl group oxidizes to a carbonyl (FTIR peak at 1700 cm⁻¹). EPR spectroscopy detects free radicals (e.g., Cl•), confirming chain-reaction mechanisms. Half-life in air is ~2 hours (25°C, 1 atm O₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
